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Compound of Interest

Compound Name: BIIE-0246 hydrochloride

Cat. No.: B10825840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist of the

Neuropeptide Y (NPY) Y2 receptor.[1][2][3] Developed by Boehringer Ingelheim, it has become

an invaluable pharmacological tool for in vitro and in vivo studies to elucidate the physiological

and pathophysiological roles of the NPY Y2 receptor.[4] This technical guide provides a

comprehensive overview of the structure, properties, and experimental applications of BIIE-
0246 hydrochloride, tailored for professionals in the fields of pharmacology, neuroscience,

and drug development.

Chemical Structure and Physicochemical Properties
BIIE-0246 is an L-arginine derivative designed to mimic the C-terminal RQRYamide motif of the

endogenous NPY and peptide YY (PYY) peptides.[4] Its complex structure contributes to its

high affinity and selectivity for the NPY Y2 receptor.

Table 1: Chemical and Physical Properties of BIIE-0246 Hydrochloride
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Property Value Reference

IUPAC Name

N-[(1S)-4-

[(Aminoiminomethyl)amino]-1-

[[[2-(3,5-dioxo-1,2-diphenyl-

1,2,4-triazolidin-4-

yl)ethyl]amino]carbonyl]butyl]-1

-[2-[4-(6,11-dihydro-6-oxo-5H-

dibenz[b,e]azepin-11-yl)-1-

piperazinyl]-2-oxoethyl]-

cyclopentaneacetamide

dihydrochloride

[1][2]

Molecular Formula C49H57N11O6.2HCl [1][2]

Molecular Weight 968.98 g/mol [1][2]

CAS Number 246146-31-6 [1][2]

Appearance White solid [5]

Purity ≥98% (HPLC) [1][2]

Solubility
Soluble in DMSO (up to 100

mM) and ethanol.
[2]

Storage Store at -20°C. [1][2]

Pharmacological Properties
BIIE-0246 hydrochloride is characterized by its high affinity and exceptional selectivity for the

NPY Y2 receptor.

Binding Affinity and Selectivity
BIIE-0246 exhibits nanomolar affinity for the NPY Y2 receptor, with reported IC50 values

varying slightly depending on the experimental system. It displays a remarkable selectivity of

over 650-fold for the Y2 receptor compared to the Y1, Y4, and Y5 receptor subtypes.[1][2]

Table 2: Binding Affinity and Potency of BIIE-0246
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Assay
Species/Sy
stem

Radioligand Parameter Value Reference

Radioligand

Binding

Human Y2

Receptor

(recombinant)

[125I]NPY IC50 3.3 nM [6]

Radioligand

Binding

Rat Y2

Receptor

(recombinant)

[125I]PYY3-

36
IC50 15 nM [4]

Radioligand

Binding

Rabbit

Kidney

Membranes

[125I]-NPY IC50 7.5 nM [4]

Functional

Antagonism

Rat Vas

Deferens
- pA2 8.1 [2][4]

Functional

Antagonism

Dog

Saphenous

Vein

- pA2 8.6 [2]

Pharmacokinetics
BIIE-0246 is characterized as a peptidomimetic with certain limitations in its drug-like

properties. It exhibits low permeability, high plasma protein binding, and moderate microsomal

stability.[4] In vivo studies have indicated a relatively short duration of action, with an estimated

half-life of less than 3 hours in mice.[4] Its central availability after systemic administration is

limited.[4]

Mechanism of Action and Signaling Pathways
The NPY Y2 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to

inhibitory G proteins (Gi/o).[7] Upon activation by endogenous ligands like NPY and PYY, the

Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)

levels.[8][9] This, in turn, modulates the activity of downstream effectors such as protein kinase

A (PKA). The primary function of presynaptically located Y2 receptors is to inhibit the release of

neurotransmitters.[10]
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BIIE-0246 acts as a competitive antagonist at the Y2 receptor, blocking the binding of

endogenous agonists and thereby preventing the initiation of this inhibitory signaling cascade.
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NPY Y2 ReceptorActivates Gi/o ProteinActivates

BIIE-0246
Blocks

Adenylyl Cyclase

Inhibits

cAMPConverts

ATP

Protein Kinase AActivates Neurotransmitter
Release

Inhibits
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Figure 1: Simplified signaling pathway of the NPY Y2 receptor and the antagonistic action of

BIIE-0246.

Experimental Protocols
The following sections outline the methodologies for key experiments involving BIIE-0246
hydrochloride, as derived from published literature. For complete and detailed protocols, it is

imperative to consult the original research articles.

Radioligand Binding Assay
This assay is used to determine the binding affinity of BIIE-0246 to the NPY Y2 receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10825840?utm_src=pdf-body-img
https://www.benchchem.com/product/b10825840?utm_src=pdf-body
https://www.benchchem.com/product/b10825840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare receptor source
(e.g., cell membranes expressing Y2R)

Incubate membranes with radioligand
(e.g., [125I]PYY3-36) and varying

concentrations of BIIE-0246

Separate bound from free radioligand
(e.g., rapid filtration)

Quantify radioactivity of bound ligand
(e.g., gamma counting)

Data analysis to determine IC50
and calculate Ki

Click to download full resolution via product page

Figure 2: General workflow for a competitive radioligand binding assay.

Methodology:

Receptor Source: Membranes from cells recombinantly expressing the NPY Y2 receptor

(e.g., HEK293 cells) or tissue homogenates known to express the receptor (e.g., rat brain).

[2]

Radioligand: Typically [125I]PYY3–36 is used as a selective radioligand for the Y2 receptor.

[2]

Incubation: The receptor preparation is incubated with a fixed concentration of the

radioligand and a range of concentrations of BIIE-0246. Incubation is carried out in a suitable

buffer at a specific temperature and for a duration sufficient to reach equilibrium.
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Separation: Bound radioligand is separated from the free radioligand, commonly by rapid

filtration through glass fiber filters.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a non-labeled ligand. Specific binding is calculated by subtracting non-specific from total

binding. The concentration of BIIE-0246 that inhibits 50% of the specific binding (IC50) is

determined by non-linear regression analysis. The inhibition constant (Ki) can then be

calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Rat Vas Deferens)
These assays assess the functional antagonistic activity of BIIE-0246. The rat vas deferens is a

classic model where NPY inhibits electrically stimulated twitch responses via Y2 receptors.[2]

Methodology:

Tissue Preparation: The vas deferens is isolated from a rat and mounted in an organ bath

containing a physiological salt solution, maintained at a constant temperature and aerated.

Stimulation: The tissue is subjected to electrical field stimulation to induce twitch

contractions.

Drug Application: Concentration-response curves to an NPY Y2 receptor agonist (e.g., NPY)

are generated by cumulatively adding the agonist to the organ bath.

Antagonism: To test the antagonistic effect of BIIE-0246, the tissue is pre-incubated with

various concentrations of BIIE-0246 before generating the agonist concentration-response

curve.[2]

Data Analysis: The antagonistic potency of BIIE-0246 is expressed as a pA2 value, which is

the negative logarithm of the molar concentration of the antagonist that produces a two-fold

shift to the right in the agonist's concentration-response curve.[2]

In Vivo Studies
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BIIE-0246 has been utilized in various animal models to investigate the in vivo functions of the

Y2 receptor.

Example: Cardiovascular Studies in Anesthetized Pigs[1]

This model is used to characterize the vascular effects of BIIE-0246.

Anesthetize and instrument pig for
cardiovascular parameter monitoring

(e.g., blood pressure, blood flow)

Administer NPY Y2 receptor agonist
(e.g., N-acetyl[Leu28,31]NPY(24-36))

to establish baseline vasoconstrictor response

Administer increasing doses of BIIE-0246
(intravenous injection followed by infusion)

Repeat agonist administration in the
presence of BIIE-0246

Analyze changes in vascular conductance
to determine the antagonistic effect and ID50

Click to download full resolution via product page

Figure 3: Experimental workflow for in vivo cardiovascular studies.

Methodology:

Animal Model: Anesthetized pigs are used.

Measurements: Cardiovascular parameters such as mean arterial pressure and regional

blood flow (e.g., in the spleen and kidney) are continuously monitored.
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Procedure: A baseline vasoconstrictor response is established by administering a selective

NPY Y2 receptor agonist. BIIE-0246 is then administered intravenously at increasing doses,

followed by continuous infusion. The effect of the Y2 agonist is re-evaluated in the presence

of BIIE-0246 to determine its antagonistic potency.

Data Analysis: The inhibitory effect of BIIE-0246 on the agonist-induced vasoconstriction is

quantified, and the dose required to produce 50% inhibition (ID50) is calculated.[1]

Example: Food Intake Studies in Rats[11]

This model investigates the role of the Y2 receptor in the regulation of appetite.

Methodology:

Animal Model: Rats are used, often cannulated for direct administration into specific brain

regions like the arcuate nucleus (ARC).

Procedure: To investigate the effect on exogenous PYY(3-36)-induced satiety, rats are pre-

treated with BIIE-0246 (or vehicle) into the ARC, followed by peripheral administration of

PYY(3-36). Food intake is then measured over a specific period. To study the role of

endogenous ligands, BIIE-0246 is administered alone to satiated rats, and subsequent food

intake is monitored.

Measurements: Food intake is quantified by weighing the amount of food consumed.

Data Analysis: The food intake in the BIIE-0246 treated group is compared to the vehicle-

treated control group to determine the effect of Y2 receptor blockade.[11]

Applications in Research
BIIE-0246 hydrochloride is a critical tool for investigating the diverse physiological roles of the

NPY Y2 receptor, which include:

Neuroscience: Studying presynaptic inhibition, anxiety, memory, and epilepsy.[10]

Metabolism and Feeding Behavior: Investigating the regulation of appetite and energy

homeostasis.[11][12]
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Cardiovascular Physiology: Elucidating the role of NPY in vasoconstriction and blood

pressure regulation.[1]

Pain Research: Exploring the involvement of Y2 receptors in nociception.[7]

Conclusion
BIIE-0246 hydrochloride remains the gold standard for selective NPY Y2 receptor

antagonism. Its high potency and selectivity make it an indispensable tool for researchers

aiming to dissect the complex roles of the NPY system in health and disease. This guide

provides a foundational understanding of its properties and applications, serving as a valuable

resource for the scientific community. For detailed experimental procedures, researchers are

strongly encouraged to consult the primary literature cited herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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